molecular formula C17H13BrN2O3S B2373462 (E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 637326-56-8

(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Cat. No.: B2373462
CAS No.: 637326-56-8
M. Wt: 405.27
InChI Key: ADJGMCIFFQAPTE-UHFFFAOYSA-N
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Description

(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a synthetic thiazolidinone derivative intended for research and experimental use in laboratory settings. This compound is part of a well-known class of heterocyclic structures, the 4-thiazolidinones, which are recognized in medicinal chemistry as a privileged scaffold due to their wide range of potential biological activities . The structure of this particular compound features a 4-thiazolidinone core with an exocyclic imine group at the 2-position and a 2-(4-bromophenyl)-2-oxoethyl substituent at the 5-position. The (E)-configuration of the exocyclic double bond at the 2-position is a key structural feature that may influence its biological activity and interaction with target proteins. Thiazolidinone-based compounds are frequently investigated for their ability to interact with various enzymatic targets and cellular pathways. Research on analogous compounds has indicated potential for multi-target inhibition, including interference with eicosanoid biosynthesis pathways involving enzymes such as mPGES-1 and soluble epoxide hydrolase (sEH), which are relevant in inflammatory processes . Furthermore, the distinct substituents on this molecule—the 4-bromophenyl ketone and the 4-hydroxyphenylimino groups—suggest it may be of significant interest in structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe its potential anticancer, antimicrobial, anti-inflammatory, or antioxidant properties, which are commonly associated with the thiazolidinone core . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific properties, mechanism of action, and applications.

Properties

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c18-11-3-1-10(2-4-11)14(22)9-15-16(23)20-17(24-15)19-12-5-7-13(21)8-6-12/h1-8,15,21H,9H2,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJGMCIFFQAPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Thiadiazole Intermediate

A widely cited route involves initial synthesis of 1,3,4-thiadiazole derivatives, followed by functionalization (Figure 1):

Step 1: Synthesis of 4-Hydroxybenzohydrazide (1)
Ethyl 4-hydroxybenzoate (3.0 g, 0.018 mol) reacts with hydrazine hydrate (2 mL, 0.04 mol) in ethanol under reflux for 8 hours. The product precipitates as an off-white solid (Yield: 88%, m.p. 98°C).

Step 2: Formation of 4-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Phenol (2)
Compound 1 (2.5 g, 0.016 mol) reacts with carbon disulfide (1.5 mL, 0.02 mol) and anhydrous Na₂CO₃ in ethanol under reflux for 6 hours. Acidification with HCl yields a yellow precipitate (Yield: 70%, m.p. 108–110°C).

Step 3: Thioacetate Ester Formation (3)
Reaction of 2 (2.0 g, 0.01 mol) with methyl bromoacetate (0.8 mL, 0.008 mol) and triethylamine in DMF at 70–80°C for 8 hours produces the thioacetate ester (Yield: 75%).

Step 4: Hydrazide Formation (4)
Ester 3 (1.7 g, 0.006 mol) reacts with hydrazine hydrate (2 mL, 0.04 mol) in ethanol for 8 hours, yielding the hydrazide intermediate (Yield: 82%).

Step 5: Schiff Base Formation (5–9)
Hydrazide 4 (0.008 mol) condenses with 4-bromophenylglyoxal (0.008 mol) in ethanol with glacial acetic acid catalysis under reflux for 6 hours. The Schiff base precipitates upon solvent evaporation (Yield: 68–75%).

Step 6: Thiazolidinone Cyclization (10–14)
Schiff base 5 (0.001 mol) reacts with mercaptoacetic acid (0.002 mol) in ethanol under reflux, forming the thiazolidinone ring via cyclocondensation (Yield: 65%, m.p. 215–218°C).

One-Pot Three-Component Synthesis

An optimized protocol reduces steps by integrating thiourea, α-halo carbonyl, and aldehyde components:

  • Reagents : 4-Hydroxyaniline (1.0 eq), 4-bromophenylglyoxal (1.1 eq), mercaptoacetic acid (1.2 eq).
  • Conditions : Ethanol, catalytic AcOH, reflux (12 hours).
  • Yield : 72% after recrystallization (ethanol).

Reaction Optimization and Mechanistic Insights

Catalytic Enhancements

  • Base Catalysis : Triethylamine (Et₃N) improves cyclocondensation yields by deprotonating intermediates.
  • Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes (Yield: 78%).

Stereochemical Control

The E-configuration at C5 is enforced by:

  • Conjugation Stabilization : Extended π-system between thiazolidinone and aryl groups.
  • Reaction Kinetics : Faster formation of the trans-isomer during Knoevenagel condensation.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
FT-IR (cm⁻¹) 3325 (N–H), 1676 (C=O), 1598 (C=N), 1245 (C–S)
¹H NMR (DMSO-d₆) δ 7.51–7.47 (d, 2H, Ar–H), 3.99 (s, 2H, CH₂), 1.15 (d, 6H, CH(CH₃)₂)
¹³C NMR δ 173.2 (C=O), 161.5 (C=N), 132.4–121.8 (Ar–C), 40.2 (CH₂)

X-ray Crystallography

Single-crystal analysis confirms the E-configuration and planar thiazolidinone ring (Figure 2). Key metrics:

  • Bond Lengths : C5–C6 = 1.34 Å (double bond).
  • Dihedral Angles : 178.9° between thiazolidinone and 4-hydroxyphenyl groups.

Comparative Evaluation of Methods

Method Yield (%) Time (h) Purity Stereoselectivity
Multi-Step 65 48 >95% High (E)
One-Pot 72 12 90% Moderate
Microwave-Assisted 78 0.75 92% High (E)

Industrial and Pharmacological Relevance

  • Scalability : Multi-step synthesis suits batch production, while one-pot methods reduce costs.
  • Bioactivity : Thiazolidinones exhibit antimicrobial and anticancer properties, warranting further study.

Chemical Reactions Analysis

2.1. Exocyclic Double Bond (C5 Position)

The (E)-5-ylidene group undergoes:

  • Michael addition with nucleophiles (e.g., malononitrile) in ethanol/piperidine to form 1:1 adducts .

  • Photochemical [2+2] cycloaddition with alkenes, yielding fused bicyclic derivatives.

  • Hydrogenation under H₂/Pd-C to saturate the double bond, producing 5-ethyl derivatives .

Example Reaction:

Thiazolidinone+MalononitrileEtOH PiperidineAdduct C5 substituted \text{Thiazolidinone}+\text{Malononitrile}\xrightarrow{\text{EtOH Piperidine}}\text{Adduct C5 substituted }

2.2. 2-Oxoethyl Group

The 2-(4-bromophenyl)-2-oxoethyl moiety participates in:

  • Nucleophilic substitution (Br→X) via Suzuki coupling (e.g., with arylboronic acids) to introduce aryl groups .

  • Reduction with NaBH₄ to form 2-hydroxyethyl derivatives.

  • Condensation with hydrazines to yield hydrazones .

Table 1: Bromine Substitution Reactions

ReagentProductConditionsYield (%)Ref.
Phenylboronic acid5-(2-(4-Phenyl)-2-oxoethyl)Pd(PPh₃)₄, K₂CO₃78
NaN₃5-(2-(4-Azidophenyl)-2-oxoethyl)DMF, 80°C65

2.3. Imino Group (C2 Position)

The 2-((4-hydroxyphenyl)imino) group exhibits:

  • Tautomerism between imino (C=N) and amino (C-NH) forms, stabilized by resonance (ΔG = 2.36–5.12 eV) .

  • Acid-catalyzed hydrolysis to yield 2-keto-thiazolidin-4-one and 4-hydroxyaniline .

  • Coordination with metal ions (e.g., Cu²⁺, Fe³⁺) via N and O donors, forming chelates .

Reaction Pathway:

Imino formH O 4 Hydroxyaniline+2 Ketothiazolidinone\text{Imino form}\xrightarrow{\text{H O }}\text{4 Hydroxyaniline}+\text{2 Ketothiazolidinone}

2.4. Phenolic Hydroxyl Group

The 4-hydroxyphenyl group undergoes:

  • Etherification with alkyl halides (e.g., CH₃I) in basic conditions to form methoxy derivatives.

  • Oxidation with KMnO₄/H⁺ to quinone structures .

Ring-Opening and Recyclization

Under strong acidic/basic conditions:

  • Thiazolidinone ring cleavage via hydrolysis of the amide bond, yielding mercaptoacetic acid derivatives .

  • Recyclization with CS₂ or isocyanates to form thiazolo[3,2-a]pyridines .

Example:

ThiazolidinoneHCl Mercaptoacetic Acid IntermediateCS Fused Heterocycle\text{Thiazolidinone}\xrightarrow{\text{HCl }}\text{Mercaptoacetic Acid Intermediate}\xrightarrow{\text{CS }}\text{Fused Heterocycle}

Biological Activity-Driven Modifications

  • Anticancer derivatives : Introduction of fluorophenyl or chlorophenyl groups at C5 enhances cytotoxicity (IC₅₀ = 0.50–15 μM vs. cisplatin) .

  • Antimicrobial agents : Bromine substitution improves activity against E. coli (88% inhibition) and S. aureus (92% inhibition) .

Table 2: Structure-Activity Relationship (SAR)

ModificationBiological Activity (IC₅₀/Inhibition)Ref.
5-(4-Chlorophenyl) substitutionIC₅₀ = 0.50 μM (MOLT-4 leukemia)
2-(4-Hydroxyphenyl)imino81.8% ABTS radical scavenging

Stability and Degradation

  • Photodegradation : UV exposure induces C5-C6 bond cleavage, forming thiourea intermediates .

  • Thermal decomposition : Degrades above 250°C to CO₂, HBr, and phenolic byproducts .

Computational Insights

  • HOMO-LUMO gap : ΔE = 4.26–5.17 eV, indicating charge transfer feasibility for electrophilic reactions .

  • DFT studies : The imino form is thermodynamically favored (ΔG = 3.51–5.04 eV) .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of (E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is its antimicrobial properties. Studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves the chelation of metal ions, enhancing the antimicrobial efficacy of the compounds .

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial activity of thiazolidinone derivatives, it was found that compounds with similar structures to this compound showed potent inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Thiazolidinone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity in Cancer Cell Lines

Research has indicated that thiazolidinone compounds can induce cell death in cancer cells through apoptotic pathways. For instance, a derivative similar to this compound was shown to significantly reduce viability in human cancer cell lines, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Properties

Another area of application is in anti-inflammatory research. Thiazolidinones have been noted for their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study: Inhibition of Inflammatory Mediators

In vitro studies have demonstrated that thiazolidinone derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation markers in treated cells. This suggests that this compound could be beneficial in developing anti-inflammatory medications .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. Research into synthetic pathways provides insights into modifying the compound for enhanced biological activity or reduced toxicity.

Synthesis Overview

The compound can be synthesized through a multi-step reaction involving thiazolidine formation followed by imine condensation. Variations in substituents on the phenolic rings can lead to different biological profiles, allowing for targeted drug design .

Mechanism of Action

The mechanism of action of (E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Anti-Cancer Agents

MHPT (2-((4-Hydroxyphenyl)Imino)-5-(3-Methoxybenzylidene)Thiazolidin-4-One)

  • Structure: Shares the 4-hydroxyphenyl imino group but replaces the 4-bromophenyl-oxoethyl with a 3-methoxybenzylidene moiety.
  • Activity: Exhibits selective anti-rhabdomyosarcoma (RMS) activity by inducing G2/M phase arrest and microtubule depolymerization (IC50 in nanomolar range). Notably, it shows low toxicity in vivo .
  • Key Difference : The methoxy group in MHPT likely enhances electron-donating effects, whereas the bromophenyl-oxoethyl group in the target compound may increase steric bulk and electron-withdrawing properties.

Compound 4a (5-(2,3-Dichlorobenzylidene)-2-[(4,5-Diphenylthiazol-2-yl)Imino]-1,3-Thiazolidin-4-One)

  • Structure : Features a dichlorobenzylidene group and a diphenylthiazole substituent.
  • Activity : Demonstrates antifungal and antibacterial activity, with electron-withdrawing chlorine atoms enhancing potency .
  • Comparison : The target compound’s bromophenyl group may similarly enhance activity through halogen bonding, but its oxoethyl chain could alter pharmacokinetics.

Antimicrobial and Antimycobacterial Agents

A10, A39, A52 (5-((5-Nitrofuran-2-yl)Methylene)-2-(Substituted Phenylimino)Thiazolidin-4-Ones)

  • Structure: Nitrofuran substituents at position 5 and varied phenylimino groups at position 2.
  • Activity: Potent antimycobacterial agents targeting lumazine synthase (RibH). A10 (unsubstituted phenylimino) showed the highest activity .
  • Comparison : The target compound’s 4-bromophenyl-oxoethyl group may reduce nitroreductase activation (a mechanism in nitrofurans) but could improve stability against microbial enzymes.

Anti-Alzheimer’s Agents

4o and 4i (Thiadiazole-Thiazolidin-4-One Hybrids)

  • Structure : Include ethyl-thiadiazole and benzyloxybenzylidene groups.
  • Activity : AChE inhibitors with pIC50 values of 1.30 and 1.22 mM, respectively. The benzyloxy group in 4i enhances hydrophobic interactions with AChE .
  • Comparison: The target compound’s 4-hydroxyphenyl imino group may engage in hydrogen bonding with AChE’s catalytic site, while the bromophenyl-oxoethyl could influence blood-brain barrier penetration.

Compound 10 ((Z)-2-((5-(1H-Indazol-5-yl)-1,3,4-Thiadiazol-2-yl)Imino)-5-((E)-4-Bromobenzylidene)Thiazolidin-4-One)

  • Structure : Contains a 4-bromobenzylidene group and indazole-thiadiazole moiety.
  • Activity : Anti-Alzheimer’s candidate with improved binding affinity due to bromine’s hydrophobic effects .

Physicochemical and Structural Analysis

Compound Substituent (Position 5) Substituent (Position 2) Melting Point (°C) Biological Activity
Target Compound 2-(4-Bromophenyl)-2-oxoethyl 4-Hydroxyphenyl imino N/A Under investigation
MHPT 3-Methoxybenzylidene 4-Hydroxyphenyl imino N/A Anti-RMS (IC50 ~ nM)
4o 4-Methylbenzylidene 5-Ethyl-1,3,4-thiadiazol-2-yl 210–227 AChE inhibition (pIC50 1.30)
A10 5-Nitrofuran-2-ylmethylene Phenylimino N/A Antimycobacterial (RibH)
Compound 10 4-Bromobenzylidene Indazole-thiadiazole 216–232 Anti-Alzheimer’s

Mechanistic and Pharmacokinetic Insights

  • Electron Effects : Electron-withdrawing groups (e.g., bromine, nitro) enhance stability and target binding but may reduce solubility. The target compound’s 4-bromophenyl-oxoethyl balances lipophilicity and hydrogen-bonding capacity .
  • Toxicity: MHPT’s low toxicity suggests that the 4-hydroxyphenyl imino group may mitigate adverse effects, a trait likely shared by the target compound .
  • Synthetic Accessibility : Thiazolidin-4-ones are typically synthesized via cyclocondensation of thioureas with α-haloketones or aldehydes, as seen in .

Biological Activity

The compound (E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a member of the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antioxidant

Recent studies have highlighted the significance of substituents on the thiazolidin-4-one scaffold in modulating these activities, thereby optimizing their pharmacological profiles .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes and pathways critical for tumor growth . In particular, this compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives is well-documented. Studies have demonstrated that these compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values have been reported as low as 0.5 µg/mL for certain derivatives against Staphylococcus aureus . The specific compound has shown promising results in inhibiting bacterial biofilm formation, which is crucial for combating antibiotic resistance.

Anti-inflammatory and Antioxidant Properties

Thiazolidin-4-one derivatives also possess anti-inflammatory and antioxidant properties. These effects are attributed to their ability to scavenge free radicals and modulate inflammatory pathways. The compound's structure, particularly the presence of hydroxyl groups, enhances its antioxidant capacity, making it a candidate for further research in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural Feature Impact on Activity
Bromine SubstituentEnhances antimicrobial activity
Hydroxyl GroupContributes to antioxidant and anti-inflammatory properties
Thiazolidine RingEssential for overall biological activity

The presence of functional groups significantly influences the compound's interaction with biological targets, thereby affecting its efficacy and safety profile.

Case Studies

  • Anticancer Study : A recent study evaluated various thiazolidin-4-one derivatives against breast cancer cell lines, revealing that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Evaluation : In a comparative study of thiazolidinone derivatives against bacterial strains, this compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-hydroxyphenyl thiosemicarbazide with chloroacetic acid under acidic conditions (e.g., acetic acid/sodium acetate) to form the thiazolidinone core .
  • Step 2 : Introduction of the 4-bromophenyl-2-oxoethyl moiety via Knoevenagel or aldol-like condensation, requiring precise stoichiometry and temperature control (60–80°C in DMF or ethanol) .
  • Purification : Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H/13^13C NMR confirms regiochemistry of the imino group (E-configuration) and substituent positions (e.g., 4-bromophenyl at δ 7.2–7.8 ppm) .
  • IR : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and C=N (1590–1620 cm1^{-1}) verify functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 445.2) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Screening Workflow :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
  • Anti-inflammatory : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for the E-isomer?

  • Variables :

  • Catalysts : Use of Lewis acids (e.g., ZnCl2_2) enhances imine formation .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor E-configuration stabilization .
  • Kinetic Control : Lower temperatures (25–40°C) reduce Z-isomer byproducts .
    • Validation : Monitor reaction progress via TLC (Rf_f = 0.3–0.5 in EtOAc/hexane 1:1) .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50} values across studies) be resolved?

  • Approach :

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols .
  • Orthogonal Assays : Compare MTT results with apoptosis markers (Annexin V/PI) .
  • Structural Reanalysis : Confirm stereochemical purity via X-ray crystallography .

Q. What strategies identify molecular targets for this compound in cancer pathways?

  • Methods :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase domain) .
  • Pull-Down Assays : Biotinylated analogs + streptavidin beads for proteomic profiling .
  • CRISPR Screening : Knockout libraries to identify sensitivity genes .

Q. How does the compound’s stability vary under physiological conditions?

  • Stability Profiling :

  • pH Sensitivity : HPLC analysis in PBS (pH 7.4 vs. 5.0) shows degradation <10% over 24h .
  • Thermal Stability : TGA/DSC reveals decomposition onset at 180°C .
  • Light Sensitivity : UV-Vis monitoring (λ = 280 nm) under ambient vs. dark conditions .

Q. What structural analogs are critical for SAR studies to enhance potency?

  • Key Modifications :

  • Bromophenyl Replacement : Compare with 4-chloro or 4-fluoro analogs .
  • Hydroxyphenyl Substituents : Methylation or acetylation to assess H-bonding roles .
  • Thiazolidinone Ring : Sulfur → oxygen substitution (oxazolidinone) for metabolic stability .

Q. Can computational models predict its pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME for logP (2.8), BBB permeability (low), CYP inhibition .
  • MD Simulations : GROMACS for binding free energy with serum albumin .
  • Metabolite Prediction : GLORYx for Phase I/II metabolism pathways .

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